Copper sulfide (CuS2)
Description
Crystallographic Characterization of Copper Disulfide
Structural Polymorphs and Phase Variants
Copper disulfide demonstrates remarkable structural diversity, manifesting in several crystallographically distinct polymorphs that exhibit different space group symmetries and atomic arrangements. The structural complexity of this compound arises from the unique bonding characteristics between copper and sulfur atoms, particularly the formation of sulfur-sulfur dimers that distinguish copper disulfide from other copper sulfide phases.
The polymorphic nature of copper disulfide has been extensively characterized through single-crystal X-ray diffraction studies, which reveal that despite apparent optical anisotropy, the compound can adopt multiple structural forms depending on synthesis conditions and external parameters such as pressure and temperature. These structural variants exhibit distinct coordination geometries around the copper centers and different arrangements of the characteristic sulfur-sulfur units that define the compound's electronic properties.
Pyrite-Type Cubic Structure (Pa-3 Space Group)
The pyrite-type cubic structure represents the most extensively studied polymorph of copper disulfide, crystallizing in the Pa-3 space group with a lattice parameter of 5.7891(6) Angstroms. This structural variant exhibits remarkable symmetry properties, where single-crystal X-ray diffraction data demonstrate that despite its optical anisotropy, copper disulfide apparently maintains the cubic pyrite structure.
In this cubic configuration, the copper atoms occupy specific crystallographic sites with a formal valence of 2+ and three antibonding electrons, creating a unique electronic environment that distinguishes this compound from other transition metal pyrites. The copper coordination environment consists of slightly distorted CuS6 octahedra, which contrasts sharply with the typical square-planar coordination geometry usually observed for divalent copper compounds.
The structural refinement of the cubic phase using 209 intensity data yields a weighted residual of 0.014 and a refined sulfur position parameter of 0.39878(5). Systematic analysis of precession and Weissenberg photographs fails to reveal reflections that violate the requirements for the Pa-3 space group, although some anomalous reflections observed in four-circle diffractometer measurements have been attributed to multiple diffraction effects rather than genuine symmetry violations.
Electronic structure calculations reveal that the cubic copper disulfide exhibits predominantly chalcogen p character rather than copper d character at the Fermi level, indicating that the compound behaves as an anion conductor. This electronic configuration supports the interpretation of copper disulfide as containing monovalent copper ions with the electronic hole localized on the sulfur-sulfur dimers, represented by the formula (Cu+)(S2)−.
Orthorhombic and Monoclinic Variants (Pnnm Space Group)
The orthorhombic polymorph of copper disulfide crystallizes in the Pnnm space group, representing a marcasite-type structure that exhibits significantly different coordination environments compared to the cubic variant. In this structural arrangement, copper atoms with a formal oxidation state of 3+ are bonded to six equivalent sulfur atoms, forming CuS6 octahedra that share corners with eight equivalent CuS6 octahedra and six equivalent SCu3S tetrahedra.
The orthorhombic structure exhibits distinct copper-sulfur bond lengths, with two shorter bonds measuring 2.45 Angstroms and four longer bonds of 2.47 Angstroms. The corner-sharing octahedral tilt angles are measured at 64 degrees, creating a three-dimensional framework with specific geometric constraints. The sulfur atoms in this structure form characteristic sulfur-sulfur bonds with a length of 2.04 Angstroms, which are significantly shorter than those found in classical disulfide compounds.
Each sulfur atom in the orthorhombic structure coordinates to three equivalent copper atoms and one additional sulfur atom, creating distorted SCu3S tetrahedra that share corners with three equivalent CuS6 octahedra and thirteen equivalent SCu3S tetrahedra. The corner-sharing octahedra exhibit tilt angles ranging from 69 to 73 degrees, contributing to the overall structural distortion that characterizes this polymorph.
Computational studies using the tight-binding linear muffin-tin orbital method within local density approximation have revealed that both cubic and orthorhombic phases can be stable under different thermodynamic conditions. The space group assignments of Pa-3 (205) for the cubic structure and Pnnm (58) for the orthorhombic structure have been confirmed through systematic structural analysis.
High-Pressure Phase Transitions and Stability Domains
Copper disulfide exhibits complex pressure-dependent phase behavior, with synthesis typically requiring very high pressure conditions to stabilize the compound. The high-pressure phase transitions in copper disulfide involve fundamental changes in the coordination environment and electronic structure, leading to modifications in the conducting properties and structural stability.
Under extreme pressure conditions, copper disulfide adopts a structure analogous to pyrite, where all sulfur atoms occur as sulfur-sulfur units, creating a metallic conductor due to the incomplete occupancy of the sulfur p band. This high-pressure behavior demonstrates the sensitivity of the compound's electronic properties to structural modifications induced by external pressure.
Electronic structure calculations indicate that the relative stability of different polymorphs depends strongly on pressure conditions, with the cubic phase being more stable under certain thermodynamic conditions while the orthorhombic phase becomes favorable under alternative pressure-temperature regimes. The calculated total energy as a function of cell volume reveals that structural phase transitions occur between the cubic and orthorhombic phases, with the transition pressure being highly dependent on the specific experimental conditions.
| Structural Parameter | Cubic Phase (Pa-3) | Orthorhombic Phase (Pnnm) |
|---|---|---|
| Space Group | Pa-3 (205) | Pnnm (58) |
| Lattice Parameter a (Å) | 5.7891(6) | 4.651 |
| Lattice Parameter b (Å) | 5.7891(6) | 5.793 |
| Lattice Parameter c (Å) | 5.7891(6) | 3.532 |
| Short Cu-S Bond (Å) | - | 2.45 |
| Long Cu-S Bond (Å) | - | 2.47 |
| S-S Bond Length (Å) | - | 2.04 |
| Octahedral Tilt Angle | - | 64° |
Properties
CAS No. |
11115-78-9 |
|---|---|
Molecular Formula |
CuS |
Molecular Weight |
95.61 g/mol |
IUPAC Name |
copper;sulfide |
InChI |
InChI=1S/Cu.S/q+2;-2 |
InChI Key |
OMZSGWSJDCOLKM-UHFFFAOYSA-N |
SMILES |
[S-2].[Cu+2] |
Canonical SMILES |
[S-2].[Cu+2] |
Other CAS No. |
12054-07-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Crystal Structure and Stoichiometry
| Compound | Formula | Crystal Structure | Cu:S Ratio | Key Structural Features |
|---|---|---|---|---|
| CuS₂ | CuS₂ | Cubic pyrite (Pa3) | 1:2 | Cu⁺(S₂)⁻ framework with S–S bonds |
| CuS | CuS | Hexagonal/Cubic | 1:1 | Cu²⁺S²⁻ layers; mixed valence states |
| Cu₂S | Cu₂S | Monoclinic/Tetragonal | 2:1 | Cu⁺S²⁻; copper-deficient phases |
- CuS₂ : The cubic pyrite structure (Figure 1 in ) features interconnected S₂ dimers, distinguishing it from other copper sulfides .
- CuS (Covellite) : Exhibits a layered hexagonal structure with alternating Cu²⁺ and S²⁻ layers, occasionally showing mixed Cu⁺/Cu²⁺ states .
- Cu₂S (Chalcocite): Adopts a monoclinic or tetragonal structure with Cu⁺ ions in tetrahedral coordination .
Electronic and Thermal Properties
- CuS₂ : Displays metallic conductivity under high-pressure conditions due to its pyrite-like structure .
- CuS : A p-type semiconductor with a bandgap of ~2.2 eV, ideal for photocatalytic applications .
- Cu₂S : Exhibits superior ionic conductivity, making it suitable for thermoelectric devices and batteries .
Key Research Findings
Phase Stability : Agarwal et al. (2021) demonstrated that increasing sulfur precursor concentration shifts the phase from CuS to CuS₂, confirmed by XRD and TEM .
Thermal Decomposition : CuS₂ decomposes into Cu₂S above 200°C, while CuS transforms into digenite (Cu₁.₈S) at ~507°C .
Electrochemical Performance : Cu₂S shows higher ionic conductivity (10⁻² S/cm) compared to CuS (10⁻⁴ S/cm) in battery applications .
Preparation Methods
Procedure:
-
TiO₂ Nanowire Synthesis :
-
CuS₂ Nanosheet Deposition :
Key Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | 180°C |
| Time | 8–10 hours |
| Precursors | CuCl₂·2H₂O, Na₂S·9H₂O |
| Template | TiO₂ nanowires |
| Morphology | CuS₂ nanosheets on TiO₂ substrates |
Outcome :
Polyol Method for Passivated Nanoparticles
The polyol method employs ethylene glycol (EG) as a solvent and reducing agent, enabling controlled deposition of CuS₂ on Au nanoparticles.
Procedure:
-
Au Seed Synthesis :
-
CuS₂ Passivation :
Key Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | 200°C |
| Time | 1 hour |
| Precursors | CuSO₄, EG, PVP |
| Template | Au nanoparticles |
| Morphology | CuS₂-passivated Au₃Cu alloy shells |
Outcome :
-
Au₃Cu@CuS₂ nanoparticles with decahedral structures and ordered superlattices, suitable for catalytic and electronic applications.
Sacrificial Template Method
This method uses Cu₂O templates to guide CuS₂ formation, though most studies target Cu₂S. Adjusting sulfur content may yield CuS₂.
Procedure:
-
Cu₂O Template Synthesis :
-
Sulfurization :
Key Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | Room temperature |
| Time | 15 minutes |
| Precursors | Na₂S·9H₂O, Cu₂O templates |
| Morphology | Hollow CuS₂ structures (hypothetical) |
Outcome :
Mechanical/Chemical Exfoliation
A theoretical approach proposed in suggests exfoliating bulk CuS₂ into monolayers.
Procedure:
-
Bulk CuS₂ Synthesis :
-
Exfoliation :
Key Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | High-temperature synthesis |
| Time | Not specified |
| Precursors | FeS₂ (hypothetical template) |
| Morphology | α-CuS₂ monolayers |
Outcome :
-
Theoretical α-CuS₂ monolayers with calculated Na-ion capacity of 841 mA·h/g and diffusion barriers <0.2 eV.
Solvothermal Synthesis
Adapting methods from CuS synthesis, solvothermal routes can be modified to favor CuS₂.
Procedure:
-
Precursor Preparation :
-
Heating :
Key Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | 80–100°C |
| Time | 2–4 hours |
| Precursors | Cu(NO₃)₂, Na₂S₂O₃ |
| Morphology | CuS₂ nanoparticles (hypothetical) |
Outcome :
Structural and Performance Analysis
Crystal Structure
CuS₂ adopts a pyrite-like structure with S₂²⁻ units. Experimental studies confirm hexagonal or amorphous phases, depending on synthesis conditions.
Morphological Control
Q & A
Q. What are the established synthesis methods for CuS₂, and how do experimental parameters influence crystallinity?
CuS₂ is typically synthesized under high-pressure and high-temperature (HPHT) conditions using diamond anvil cells (DACs) or multi-anvil presses. Key parameters include:
- Pressure range : 1–30 GPa (structural stability observed up to 30 GPa) .
- Temperature : ~300–800°C, depending on the target phase.
- Precursors : Stoichiometric mixtures of Cu and S, or reactive intermediates like CuS. Crystallinity is highly sensitive to pressure gradients and annealing time. For phase-pure CuS₂, slow cooling rates and homogeneous pressure distribution are critical to avoid defects or mixed phases .
Methodological Tip : Use in situ Raman spectroscopy during synthesis to monitor phase transitions and validate crystallinity .
Q. How does CuS₂’s electronic structure differ from other transition-metal disulfides (e.g., FeS₂, NiS₂)?
CuS₂ exhibits metallic conductivity and low-temperature superconductivity, contrasting with the semiconducting behavior of FeS₂. This arises from:
- Cu valence ambiguity : Crystallographic data suggests Cu²⁺, while spectroscopic/theoretical studies propose Cu⁺ with ligand holes .
- Band structure complexity : Hybridization of Cu 3d and S 3p orbitals creates partially filled bands, enabling metallic behavior .
Methodological Tip : Combine XPS (Cu 2p₃/₂ peaks) and DFT calculations to resolve valence contradictions .
Q. What are the safety protocols for handling CuS₂ in laboratory settings?
- Toxicity : Avoid inhalation (S22) and skin contact (S24/25). Use fume hoods for powder handling .
- Storage : Keep in inert atmospheres (e.g., Ar) to prevent oxidation to CuSO₄ .
Q. How is CuS₂’s thermal stability assessed, and what decomposition products form?
- Thermogravimetric analysis (TGA) : Reveals decomposition at ~220°C into CuS and S vapor .
- High-temperature XRD : Tracks phase transitions (e.g., pyrite → chalcopyrite structures under reducing conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in CuS₂’s valence state (Cu⁺ vs. Cu²⁺)?
Discrepancies arise from:
- Crystallography : Long Cu–S bonds (~2.28 Å) support Cu²⁺ .
- Spectroscopy : XPS Cu 2p₃/₂ binding energy (~932 eV) aligns with Cu⁺ .
- Theoretical models : DFT suggests mixed valency with ligand-centered holes .
Methodological Answer : Deploy a multi-technique approach:
Q. What insights do high-pressure studies provide about CuS₂’s geochemical relevance?
CuS₂ remains stable up to 30 GPa , mimicking conditions in Earth’s upper mantle. This suggests:
- Deep Earth Cu transport : Cu²⁺ may stabilize in sulfides under subduction zones .
- Redox cycling : Interactions with Fe-rich minerals could modulate Cu speciation in magmatic systems .
Experimental Design : Use laser-heated DACs with synchrotron XRD/Raman to simulate mantle P-T conditions .
Q. How does CuS₂’s compressibility compare to other pyrite-type disulfides (MS₂)?
CuS₂ has a lower bulk modulus (K₀ = 99 GPa) vs. FeS₂ (K₀ = 147 GPa), attributed to longer M–S bonds and weaker ionic interactions. Trends in compressibility follow:
- M–S bond length : Dominates unit-cell volume (e.g., CuS₂ > NiS₂ > FeS₂) .
- Octahedral distortion : Larger Jahn-Teller effects in CuS₂ enhance compressibility .
Q. What role does CuS₂ play in energy conversion technologies?
- Photovoltaics : CuS₂ nanocrystals show 8–12% solar cell efficiency due to broad UV-vis absorption .
- Catalysis : Activates sulfite (SO₃²⁻) in advanced oxidation processes for pollutant degradation .
Optimization Strategy : Tune CuS₂’s bandgap via Al doping (e.g., Al:CuS₂ thin films for optoelectronics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
